REACTION_CXSMILES
|
[C:1]([CH:4]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[CH:5]([CH3:12])[CH2:6][C:7](OCC)=[O:8])(=O)[CH3:2].C([O-])(=O)C.[NH4+:23]>C(O)C>[CH3:12][CH:5]1[C:4]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[C:1]([CH3:2])[NH:23][C:7](=[O:8])[CH2:6]1 |f:1.2|
|
Name
|
ethyl 4-acetyl-3-methyl-4-(4-pyridinyl)butanoate
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(CC(=O)OCC)C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the remaining white solid was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NC(=C1C1=CC=NC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |